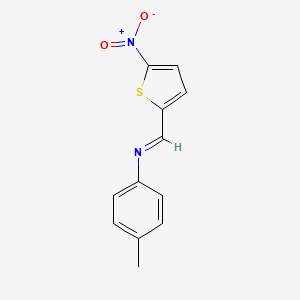phosphanium chloride CAS No. 62879-53-2](/img/structure/B14501684.png)
[2-(Carbamoylamino)-2-oxoethyl](triphenyl)phosphanium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Carbamoylamino)-2-oxoethylphosphanium chloride: is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a triphenylphosphonium group, which is known for its ability to facilitate the delivery of molecules into cells, making it a valuable tool in biochemical research and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carbamoylamino)-2-oxoethylphosphanium chloride typically involves the reaction of triphenylphosphine with a suitable carbamoylamino-oxoethyl precursor. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained with high purity and yield. Common solvents used in this synthesis include dichloromethane and acetonitrile.
Industrial Production Methods
In an industrial setting, the production of 2-(Carbamoylamino)-2-oxoethylphosphanium chloride may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-(Carbamoylamino)-2-oxoethylphosphanium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphine oxide derivatives.
Reduction: It can be reduced to yield phosphine and other related compounds.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of phosphonium salts with different functional groups.
Scientific Research Applications
2-(Carbamoylamino)-2-oxoethylphosphanium chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium ylides, which are intermediates in the Wittig reaction.
Biology: The compound’s ability to penetrate cell membranes makes it useful in studies involving mitochondrial targeting and cellular uptake mechanisms.
Industry: The compound is used in the development of new materials and catalysts due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-(Carbamoylamino)-2-oxoethylphosphanium chloride exerts its effects involves its interaction with cellular membranes. The triphenylphosphonium group allows the compound to cross lipid bilayers, enabling it to deliver attached molecules into cells. This property is particularly valuable in targeting mitochondria, where the compound can accumulate due to the negative membrane potential.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A related compound that lacks the carbamoylamino-oxoethyl group but shares the triphenylphosphonium core.
2-(Carbamoylamino)-2-oxoethylphosphanium chloride: A similar compound with two phenyl groups instead of three.
2-(Carbamoylamino)-2-oxoethylphosphanium chloride: Another variant with a single phenyl group.
Uniqueness
2-(Carbamoylamino)-2-oxoethylphosphanium chloride is unique due to its combination of the carbamoylamino-oxoethyl group with the triphenylphosphonium moiety. This structure provides enhanced cellular uptake and targeting capabilities, making it a valuable tool in various scientific and industrial applications.
Properties
CAS No. |
62879-53-2 |
|---|---|
Molecular Formula |
C21H20ClN2O2P |
Molecular Weight |
398.8 g/mol |
IUPAC Name |
[2-(carbamoylamino)-2-oxoethyl]-triphenylphosphanium;chloride |
InChI |
InChI=1S/C21H19N2O2P.ClH/c22-21(25)23-20(24)16-26(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15H,16H2,(H2-,22,23,24,25);1H |
InChI Key |
GKHRHCOPOKHOLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC(=O)NC(=O)N)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



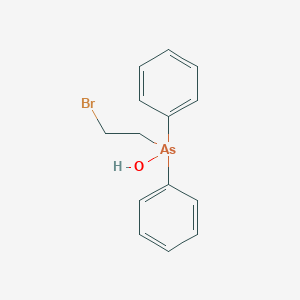
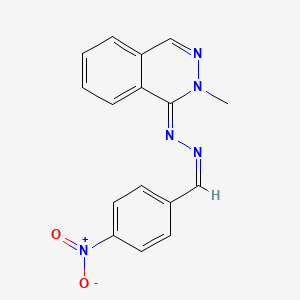
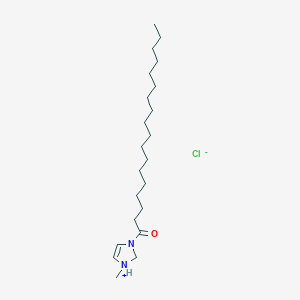

![6-Chloro-2-phenyl[1,3]oxazolo[3,2-b]pyridazin-4-ium perchlorate](/img/structure/B14501637.png)
![3-[(2-Ethoxyphenoxy)methyl]morpholine](/img/structure/B14501643.png)


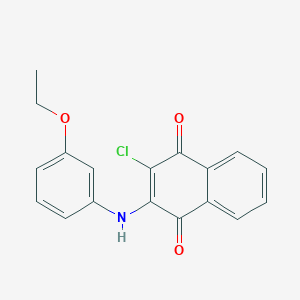
![5-Ethyl-4,4-diphenyl-3-oxa-1-azabicyclo[3.1.0]hexan-2-one](/img/structure/B14501669.png)


